[1-(Thiophen-2-yl)ethyl](thiophen-2-ylmethyl)amine
Description
1-(Thiophen-2-yl)ethylamine is a secondary amine featuring two thiophene-derived substituents: a thiophen-2-ylmethyl group and a 1-(thiophen-2-yl)ethyl group. Thiophene, a sulfur-containing heterocycle, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its molecular formula is C₁₁H₁₃NS₂, with a molecular weight of 223.35 g/mol. The compound’s structure allows for diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) critical for biological activity or material assembly .
Properties
Molecular Formula |
C11H13NS2 |
|---|---|
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H13NS2/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3 |
InChI Key |
CYDFIWHBAAWJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)ethylamine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Industrial production methods for 1-(Thiophen-2-yl)ethylamine are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid
Reduction: Thiophene-2-ethylamine
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
1-(Thiophen-2-yl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of materials with specific electronic properties, such as conductive polymers .
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Thiophene-Containing Amines
Structural and Functional Group Variations
The table below compares the target compound with structurally related amines containing thiophene moieties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Biological/Chemical Relevance | Reference |
|---|---|---|---|---|---|
| 1-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.35 | Two thiophen-2-yl groups, secondary amine | Potential ligand for metal coordination or bioactive scaffolds | |
| 2-Thiopheneethylamine | C₆H₉NS | 127.21 | Single thiophen-2-yl group, primary amine | Intermediate for pharmaceuticals, agrochemicals | |
| [(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine | C₁₅H₁₅N₂O₂S | 287.36 | Nitrophenyl group, chiral center | Redox-active; potential in drug design | |
| [2-Amino-1-(thiophen-2-yl)ethyl]dimethylamine | C₈H₁₄N₂S | 170.28 | Dimethylamine, primary amine | Enhanced solubility; base catalysis | |
| (Thiophen-2-ylmethyl)(1-[4-(trifluoromethyl)phenyl]ethyl)amine | C₁₄H₁₄F₃NS | 285.33 | Trifluoromethylphenyl group | Electron-withdrawing effects; agrochemical applications |
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethylphenyl group in enhances electrophilicity, contrasting with the electron-rich thiophene rings in the target compound.
- Chirality : The nitro-containing analog in introduces stereochemical complexity, which is absent in the target compound but critical for enantioselective biological activity.
Physicochemical Properties
- Solubility : The dimethylamine derivative in (C₈H₁₄N₂S) exhibits higher water solubility due to its tertiary amine, whereas the target compound’s hydrophobicity may favor membrane permeability.
- Thermal Stability : Crystallographic data in for benzimidazole-thiophene hybrids (dihedral angles ~36–39°) suggest that thiophene rings in the target compound may adopt similar conformations, influencing melting points and crystallinity.
Biological Activity
The compound 1-(Thiophen-2-yl)ethylamine , characterized by its unique thiophene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is an organic molecule featuring two thiophene rings connected by an ethylamine chain. Its structural formula can be represented as follows:
This configuration contributes to its distinct electronic properties and biological interactions.
Antimicrobial Activity
Thiophene derivatives, including 1-(Thiophen-2-yl)ethylamine, have shown promising antimicrobial activity against various bacterial and fungal strains. The presence of sulfur in the thiophene rings enhances their reactivity towards microbial targets.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, a study indicated that analogs with thiophene rings exhibit significant antiproliferative activity against various cancer cell lines, including melanoma and breast cancer cells.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of thiophene derivatives on melanoma A375 cells, revealing an IC50 value of , indicating potent activity compared to standard chemotherapeutics.
| Compound | IC50 (µM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| 1-(Thiophen-2-yl)ethylamine | 1.71 ± 0.58 | 21.09 | Inhibition of tubulin polymerization via colchicine-binding site |
| Combretastatin (CA-4) | 0.5 | - | Tubulin polymerization inhibitor |
The selected compounds were shown to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells, thereby supporting their potential as therapeutic agents in oncology.
The biological activity of 1-(Thiophen-2-yl)ethylamine is primarily attributed to its ability to bind to specific cellular targets:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for cell division.
- Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, preventing normal mitotic progression.
- Induction of Apoptosis : The disruption in mitotic processes ultimately leads to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
